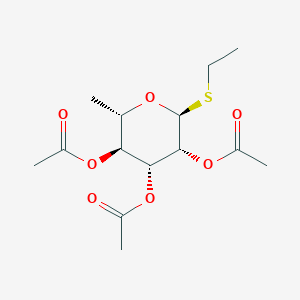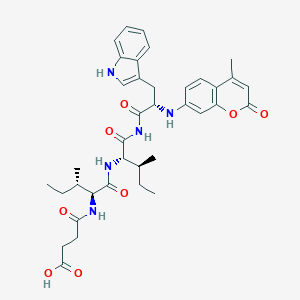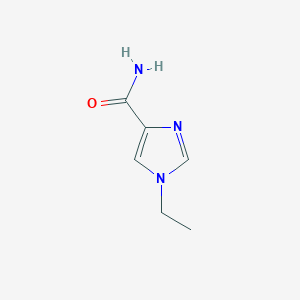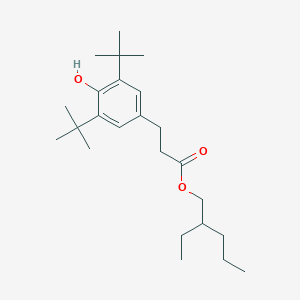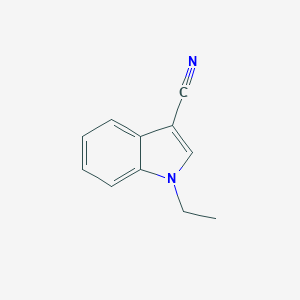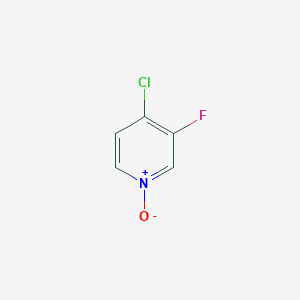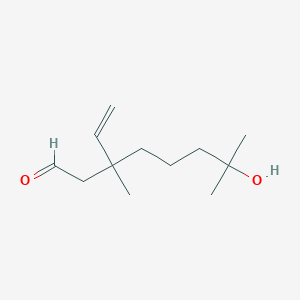
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal: is an organic compound with the molecular formula C12H22O2 It is a member of the aldehyde family and is characterized by the presence of a hydroxyl group and an ethenyl group attached to a dimethyloctanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as citronellal.
Hydroxylation: The precursor undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Ethenylation: The hydroxylated intermediate is then subjected to ethenylation to introduce the ethenyl group.
Oxidation: The final step involves the oxidation of the intermediate to form the aldehyde group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 3-Ethenyl-7-hydroxy-3,7-dimethyloctanoic acid.
Reduction: 3-Ethenyl-7-hydroxy-3,7-dimethyloctanol.
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and ethenyl groups may also contribute to its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,7-dimethyloctanal: Similar structure but lacks the ethenyl group.
3,7-Dimethyl-7-hydroxyoctan-1-al: Another name for 7-Hydroxy-3,7-dimethyloctanal.
Hydroxycitronellal: Known for its use in perfumery, has a similar backbone but different functional groups.
Uniqueness
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal is unique due to the presence of both the ethenyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
130675-15-9 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(3R)-3-ethenyl-7-hydroxy-3,7-dimethyloctanal |
InChI |
InChI=1S/C12H22O2/c1-5-12(4,9-10-13)8-6-7-11(2,3)14/h5,10,14H,1,6-9H2,2-4H3/t12-/m1/s1 |
InChI Key |
RMSSTDDQDYGBHH-GFCCVEGCSA-N |
SMILES |
CC(C)(CCCC(C)(CC=O)C=C)O |
Isomeric SMILES |
C[C@@](CCCC(C)(C)O)(CC=O)C=C |
Canonical SMILES |
CC(C)(CCCC(C)(CC=O)C=C)O |
Synonyms |
(R)-7-HYDROXY-3,7-DIMETHYL-3-VINYL-OCTANAL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


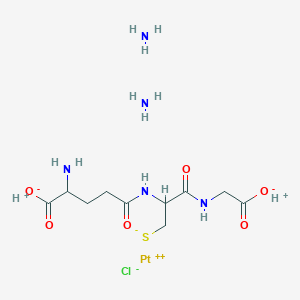
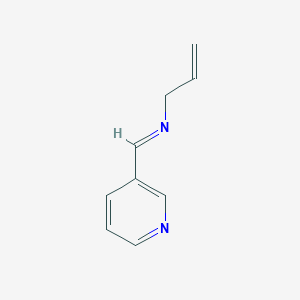

![3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride](/img/structure/B145215.png)

